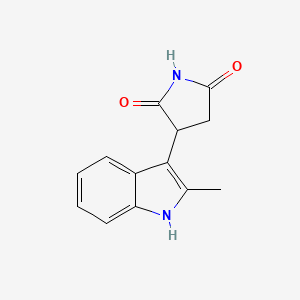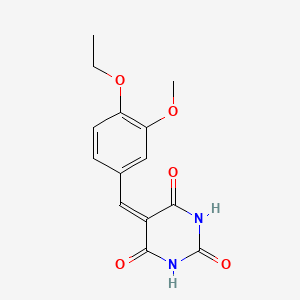![molecular formula C15H21FN4O2 B4017870 1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4017870.png)
1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multi-step chemical reactions, typically starting with the formation of the piperazine core, followed by functionalization with fluorine, nitro, and other substituents. For instance, Awasthi et al. (2014) described the synthesis of a related compound through slow evaporation solution growth technique, highlighting the role of intermolecular interactions in stabilizing the crystal structure (Awasthi et al., 2014).
Molecular Structure Analysis
X-ray crystallography is a pivotal technique for determining the molecular structure of piperazine derivatives. The study by Deniz and Ibiş (2009) on a related compound revealed its crystallization in the triclinic space group with detailed unit cell parameters, demonstrating the non-planar nature of the butadiene unit and the chair conformation of the piperazine ring (Deniz & Ibiş, 2009).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, condensation, and fluorination, to introduce different functional groups. The research by Collins, Lasne, and Barré (1992) provides an example of a rapid synthesis method involving the reaction of N,O,O′-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with 4-fluoroaniline, applicable to the preparation of fluorophenyl piperazine derivatives (Collins, Lasne, & Barré, 1992).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as melting point, solubility, and thermal stability, are crucial for their practical applications. The thermal and crystallographic studies by Awasthi et al. (2014) discussed earlier also provide insights into the thermal stability of these compounds, determined through TG–DTA and DSC techniques.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are essential for understanding the behavior of piperazine derivatives in chemical syntheses and applications. For example, the work by Mermer et al. (2019) on fluoroquinolone-azole-piperazine hybrids showcases the antimicrobial activity and DNA gyrase inhibition potential, indicating the biological relevance of these compounds (Mermer et al., 2019).
Propriétés
IUPAC Name |
1-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O2/c16-12-10-15(20(21)22)14(19-8-4-17-5-9-19)11-13(12)18-6-2-1-3-7-18/h10-11,17H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWUHPVXZXYOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)N3CCNCC3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4017790.png)
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B4017797.png)

![N-{4-[3-(octahydro-1(2H)-quinolinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4017801.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4017806.png)
![2,2'-{(phenylmethylene)bis[(4,6-dihydroxy-5,2-pyrimidinediyl)thio]}diacetic acid](/img/structure/B4017807.png)
![1-phenyl-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4017815.png)
![2-{[2-(benzyloxy)ethyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4017820.png)
![2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4017838.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4017854.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide](/img/structure/B4017878.png)
![2-{3-methoxy-4-[2-(phenylthio)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4017886.png)
![methyl N-[2-(2-furoylamino)benzoyl]isoleucinate](/img/structure/B4017890.png)